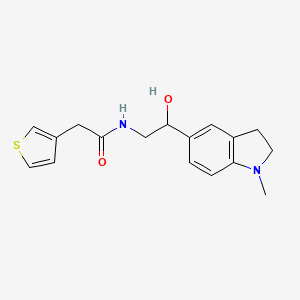

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(thiophen-3-yl)acetamide

Descripción

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound featuring a hybrid scaffold combining a 1-methylindoline core, a hydroxyethyl linker, and a thiophen-3-yl acetamide moiety. The indoline group, a partially saturated indole derivative, is substituted with a methyl group at the 1-position, which may influence its electronic and steric properties compared to oxidized (e.g., 2-oxoindoline) or unsubstituted analogs. The hydroxyethyl bridge connects the indoline to the acetamide group, which is further substituted with a thiophene ring—a sulfur-containing aromatic heterocycle known for its electron-rich character and role in modulating solubility and binding interactions.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-19-6-4-13-9-14(2-3-15(13)19)16(20)10-18-17(21)8-12-5-7-22-11-12/h2-3,5,7,9,11,16,20H,4,6,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFCNOAFCVDJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indoline moiety, a thiophene ring, and a hydroxyethyl group. This configuration suggests multiple potential interactions with biological targets, which may enhance its pharmacological efficacy.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 303.40 g/mol |

| CAS Number | 1705391-08-7 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. Specifically, derivatives have shown efficacy against resistant bacterial strains such as Klebsiella pneumoniae, which is critical in clinical settings due to its resistance to multiple drugs. The presence of the thiophene and indoline structures may enhance interaction with microbial targets, potentially increasing their potency.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.

- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells.

- Apoptosis Induction : Inducing programmed cell death in malignant cells could be a critical pathway for its anticancer effects.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiophene derivatives, it was found that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features such as the thiophene ring in enhancing biological activity.

Study on Anticancer Properties

In vitro studies on EA revealed that it could inhibit colon cancer cell growth significantly. The treatment not only reduced tumor size in xenograft models but also modified the tumor microenvironment by altering immune cell composition . While this study does not focus directly on this compound, it provides insights into the potential therapeutic effects of structurally related compounds.

Comparación Con Compuestos Similares

Structural Analogues from 2-Oxoindoline Derivatives ()

Compounds in share a 2-oxoindolin-3-ylidene core but differ in substituents and linker groups:

| Compound ID | Core Structure | Key Substituents | Structural Differences vs. Target Compound |

|---|---|---|---|

| 2 | 2-oxoindolin-3-ylidene | Phenethyl acetamide | Oxo group at indoline C2; phenyl vs. thiophene |

| 15 | 5-methyl-2-oxoindolin-3-ylidene | Phenyl acetamide | Oxo group and methyl at C5; lacks hydroxyethyl |

| IK | 2-oxoindolin-3-ylidene | Carboxylic acid substituent | Oxo group; acidic functional group instead of acetamide |

Key Observations :

- Oxo vs.

- Thiophene vs. Aryl Substituents : The thiophen-3-yl group in the target compound offers distinct electronic properties (e.g., π-π stacking with sulfur participation) compared to phenyl or naphthyl groups in analogs like compound 18 .

- Hydroxyethyl Linker: Unique to the target compound, this linker could improve solubility compared to rigid or non-polar bridges in analogs like compound 3.85 (quinoxalinone-fused system) .

Thiazolidinone and Indole-Based Acetamides ( and )

Compounds in and feature diverse heterocyclic systems:

Key Observations :

- Thiazolidinone vs. Indoline: The thiazolidinone core in introduces a sulfonyl group, which may enhance metabolic stability but reduce membrane permeability compared to the target compound’s indoline scaffold .

- Thiophene vs.

Data Table: Structural and Functional Comparison

| Feature | Target Compound | Closest Analog (Compound 2, Ev2) | Thiazolidinone (Ev3) |

|---|---|---|---|

| Core Structure | 1-Methylindoline | 2-Oxoindolin-3-ylidene | Thiazolidinone |

| Acetamide Substituent | Thiophen-3-yl | Phenethyl | 2-Methylphenyl |

| Key Functional Groups | Hydroxyethyl linker | Oxo group at C2 | Benzenesulfonyl, phenylimino |

| Predicted Solubility | Moderate (polar linker) | High (oxo group) | Low (sulfonyl group) |

| Electronic Profile | Electron-rich (thiophene) | Electron-deficient (oxoindoline) | Mixed (sulfonyl/imino) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.